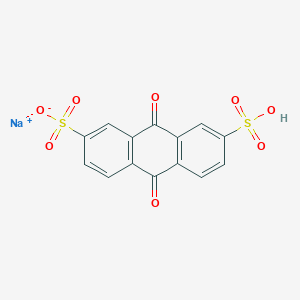
sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate is a chemical compound with the molecular formula C14H8O8S2.2Na and a molecular weight of 414.32 g/mol . . This compound is part of the anthraquinone family, which is known for its applications in dyes, pigments, and various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate typically involves the sulfonation of anthraquinone. The process includes the following steps:
Sulfonation: Anthraquinone is treated with sulfuric acid to introduce sulfonic acid groups at the 2 and 7 positions.
Oxidation: The resulting sulfonated anthraquinone is then oxidized to form the 9,10-dihydro-9,10-dioxo structure.
Neutralization: The sulfonic acid groups are neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Continuous Sulfonation: Using a continuous reactor to maintain consistent reaction conditions.
Controlled Oxidation: Employing controlled oxidation techniques to achieve the desired product.
Purification: The final product is purified using crystallization or other separation techniques to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It can participate in redox reactions due to its anthraquinone structure.
Substitution Reactions: The sulfonic acid groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and other hydride donors are used for reduction reactions.
Substitution Reagents: Nucleophiles such as amines and alcohols can react with the sulfonic acid groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation state compounds, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate has several scientific research applications:
Chemistry: Used as a redox indicator and in the synthesis of other anthraquinone derivatives.
Biology: Employed in studies involving electron transfer and redox biology.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the production of dyes, pigments, and as a component in redox flow batteries.
Mécanisme D'action
The mechanism of action of sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it useful in various redox processes. Its molecular targets include enzymes and proteins involved in electron transfer pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthraquinone-2,6-disulfonic acid disodium salt: Similar structure but with sulfonic acid groups at the 2 and 6 positions.
Anthraquinone-2-sulfonic acid sodium salt: Contains only one sulfonic acid group at the 2 position.
Uniqueness
sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate is unique due to its specific sulfonation pattern and its ability to participate in redox reactions. This makes it particularly useful in applications requiring precise electron transfer capabilities .
Propriétés
Numéro CAS |
10017-59-1 |
|---|---|
Formule moléculaire |
C14H7NaO8S2 |
Poids moléculaire |
390.3 g/mol |
Nom IUPAC |
sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate |
InChI |
InChI=1S/C14H8O8S2.Na/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)12-6-8(24(20,21)22)2-4-10(12)13;/h1-6H,(H,17,18,19)(H,20,21,22);/q;+1/p-1 |
Clé InChI |
NRPIKZANENIUOM-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+] |
SMILES isomérique |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
10017-59-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















